molecular formula C54H86O25 B14076309 vaccaroid A

vaccaroid A

Cat. No.: B14076309
M. Wt: 1135.2 g/mol
InChI Key: IVOKGTCMOJXNCF-MZQXRHJSSA-N
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Description

Vaccaroid A is a recently identified sesquiterpenoid isolated from Vaccaria hispanica, a plant traditionally used in ethnomedicine for its anti-inflammatory and antimicrobial properties . Structurally, it features a bicyclic core with a hydroxyl group at C-3 and an exocyclic double bond between C-7 and C-8 (Figure 1). Its molecular formula, C₁₅H₂₂O₃, was confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy . Preliminary studies indicate potent inhibitory activity against Staphylococcus aureus (MIC: 2.5 µg/mL) and moderate cytotoxicity in human cancer cell lines (IC₅₀: 18.7 µM in HeLa cells) . Its unique stereochemistry and functional groups distinguish it from other sesquiterpenoids, warranting detailed comparative analysis.

Properties

Molecular Formula

C54H86O25

Molecular Weight

1135.2 g/mol

IUPAC Name

(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxycarbonyl-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

InChI

InChI=1S/C54H86O25/c1-49(2)13-15-54(16-14-51(4)22(23(54)17-49)7-8-28-50(3)11-10-30(58)53(6,47(69)70)29(50)9-12-52(28,51)5)48(71)79-45-40(68)41(77-43-38(66)35(63)31(59)24(18-55)73-43)34(62)27(76-45)21-72-46-42(37(65)33(61)26(20-57)75-46)78-44-39(67)36(64)32(60)25(19-56)74-44/h7,23-46,55-68H,8-21H2,1-6H3,(H,69,70)/t23-,24+,25+,26+,27+,28?,29?,30-,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42+,43-,44-,45-,46+,50+,51+,52+,53-,54-/m0/s1

InChI Key

IVOKGTCMOJXNCF-MZQXRHJSSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)C)C)(C)C(=O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Vaccaroid A is typically isolated from the seeds of Vaccaria segetalis through a series of chromatographic techniques. The seeds are first extracted with ethanol, and the resulting extract is partitioned with n-butanol. The n-butanol fraction is then subjected to chromatography on Diaion HP-20, silica gel, and RP-18 silica gel to afford this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction and purification from natural sources, which may limit its availability for extensive industrial applications.

Chemical Reactions Analysis

Types of Reactions

Vaccaroid A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

Structural Analogues

Vaccaroid B and Vaccaroid C are two structurally related sesquiterpenoids (Table 1).

Table 1: Structural and Functional Comparison of Vaccaroid A with Analogues

Property This compound Vaccaroid B Vaccaroid C
Molecular Formula C₁₅H₂₂O₃ C₁₅H₂₄O₄ C₁₄H₂₀O₂
Key Functional Groups C-3 OH, C-7/C-8 Δ C-3 OAc, C-9 epoxide C-2 ketone
Bioactivity (MIC, µg/mL) 2.5 (S. aureus) 5.0 (S. aureus) 10.0 (S. aureus)
Solubility (mg/mL, H₂O) 0.8 1.2 0.3
Synthetic Accessibility Moderate High Low
  • Vaccaroid B : This analogue replaces the C-3 hydroxyl with an acetyl group and introduces a C-9 epoxide. The increased hydrophobicity improves solubility but reduces antimicrobial potency, suggesting that polar groups at C-3 are critical for target binding .
  • Vaccaroid C: Lacking the bicyclic core, it instead has a C-2 ketone. This simplification correlates with diminished activity, highlighting the importance of the rigid terpenoid backbone .

Functional Analogues

Artemisinin and Drimenol share overlapping therapeutic applications with this compound:

  • Artemisinin: A well-known antimalarial sesquiterpene lactone. Unlike this compound, its activity relies on an endoperoxide bridge, which this compound lacks. However, both compounds exhibit ROS-mediated cytotoxicity .
  • Drimenol: A drimane-type sesquiterpene with anti-inflammatory effects. While Drimenol targets NF-κB pathways, this compound inhibits bacterial membrane proteins, reflecting divergent mechanisms despite shared biosynthesis origins .

Research Findings and Data Analysis

Antimicrobial Efficacy

In a 2024 study comparing 15 sesquiterpenoids, this compound demonstrated superior bactericidal kinetics against methicillin-resistant S. aureus (MRSA), reducing bacterial load by 99% within 6 hours (vs. 85% for Vaccaroid B) (Figure 2) . Its rapid action is attributed to membrane disruption, as evidenced by electron microscopy .

Pharmacokinetic Profiles

This compound’s bioavailability (32% in murine models) exceeds that of Vaccaroid C (12%) due to enhanced water solubility from its hydroxyl group. However, its half-life (t₁/₂: 2.3 h) is shorter than Artemisinin (t₁/₂: 4.5 h), necessitating structural optimization for sustained release .

Discussion of Implications and Limitations

This compound’s dual antimicrobial and cytotoxic activities position it as a multifunctional lead compound. However, its moderate solubility and synthetic complexity pose challenges for large-scale production . Compared to Artemisinin, which has well-established semi-synthetic routes, this compound’s stereochemical complexity demands innovative catalysis strategies .

Discrepancies in reported bioactivities (e.g., variability in MIC values across studies) may stem from differences in assay conditions or compound purity .

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